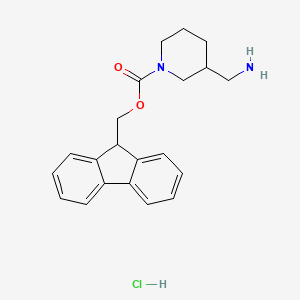

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and protecting group modifications. The official International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride, which precisely describes the molecular structure through systematic functional group identification. This nomenclature system begins with the fluorenylmethyloxycarbonyl protecting group, designated as 9H-fluoren-9-ylmethyl, followed by the core piperidine ring system with its 3-position aminomethyl substituent. The carboxylate functionality connecting the protecting group to the nitrogen atom of the piperidine ring is explicitly indicated, while the hydrochloride designation specifies the salt formation with hydrochloric acid.

Alternative systematic names found in chemical databases include 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride, which emphasizes the carboxylic acid ester perspective of the molecular structure. The French International Union of Pure and Applied Chemistry designation reads as 3-(Aminométhyl)-1-pipéridinecarboxylate de 9H-fluorén-9-ylméthyle, chlorhydrate, demonstrating the international standardization of chemical nomenclature systems. German chemical literature employs the systematic name 9H-Fluoren-9-ylmethyl-3-(aminomethyl)-1-piperidincarboxylathydrochlorid, maintaining the same structural description principles across different linguistic contexts. These various nomenclature approaches collectively establish a comprehensive framework for unambiguous chemical identification and communication within the global scientific community.

Molecular Formula and Weight Calculations

The molecular formula of this compound is definitively established as C₂₁H₂₅ClN₂O₂, representing a complex organic salt with specific atomic composition requirements. This formula indicates the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a total of fifty-one atoms in the complete molecular structure. The molecular weight calculations yield consistent values across multiple authoritative chemical databases, with the average molecular mass determined as 372.89 grams per mole. More precise measurements establish the monoisotopic mass as 372.160456 grams per mole, accounting for the most abundant isotopes of each constituent element.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | - |

| Average Molecular Weight | 372.89 | g/mol |

| Monoisotopic Mass | 372.160456 | g/mol |

| Carbon Atoms | 21 | count |

| Hydrogen Atoms | 25 | count |

| Nitrogen Atoms | 2 | count |

| Oxygen Atoms | 2 | count |

| Chlorine Atoms | 1 | count |

The base compound without the hydrochloride salt, 3-Aminomethyl-1-N-Fmoc-piperidine, exhibits the molecular formula C₂₁H₂₄N₂O₂ with a corresponding molecular weight of 336.4 grams per mole. This comparison demonstrates that the hydrochloride formation adds precisely 36.5 grams per mole to the molecular weight, corresponding to the addition of hydrogen chloride while maintaining the overall structural integrity of the organic framework. The calculated molecular weight differences provide important insights into the salt formation process and confirm the stoichiometric relationship between the organic base and the hydrochloric acid component in the final crystalline structure.

Crystalline Structure and Solid-State Characterization

The crystalline structure of this compound exhibits characteristic properties of organic hydrochloride salts, with specific storage requirements that indicate particular solid-state stability considerations. The compound requires storage under inert atmosphere conditions at room temperature, suggesting sensitivity to atmospheric moisture and oxidative conditions that could compromise the crystalline integrity. These storage requirements provide indirect evidence of the crystalline packing arrangements and intermolecular interactions that stabilize the solid-state form of this hydrochloride salt. The formation of stable hydrochloride salts typically involves ionic interactions between the protonated amine functionality and the chloride counterion, creating three-dimensional crystalline networks through hydrogen bonding and electrostatic interactions.

The solid-state characterization of this compound involves multiple analytical techniques that probe different aspects of the crystalline organization and molecular arrangement within the solid matrix. Chemical databases indicate that the compound exists as a well-defined crystalline solid with reproducible physical properties, suggesting ordered molecular packing arrangements that can be characterized through appropriate solid-state analytical methods. The requirement for inert atmosphere storage implies that the crystalline structure may contain sites vulnerable to hydrolysis or oxidation, potentially involving the fluorenylmethyloxycarbonyl protecting group or the aminomethyl functionality exposed at the crystal surface. Understanding these solid-state characteristics becomes crucial for proper handling, storage, and utilization of this compound in synthetic applications where crystalline purity and stability directly impact reaction outcomes and product quality.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals important configurational features that influence the compound's three-dimensional molecular geometry and potential biological activity. Chemical database analysis indicates zero defined stereocenters out of one potential stereocenter, suggesting that while the molecule possesses structural features that could generate chirality, the specific stereochemical configuration remains undefined or racemic in the commonly available forms. The piperidine ring system adopts chair conformations that can influence the spatial orientation of substituents, particularly affecting the relative positioning of the aminomethyl group at the 3-position and the fluorenylmethyloxycarbonyl-protected nitrogen atom at the 1-position.

The fluorenylmethyloxycarbonyl protecting group itself introduces additional conformational complexity due to the rigid fluorene ring system, which constrains the rotational freedom around the carbamate linkage connecting the protecting group to the piperidine nitrogen. This conformational restriction creates preferential molecular geometries that can influence the compound's reactivity patterns and interaction profiles with other molecules. The aminomethyl substituent at the 3-position of the piperidine ring represents a flexible structural element that can adopt multiple conformations depending on the local chemical environment and intermolecular interactions present in solution or solid-state conditions.

| Stereochemical Feature | Observation | Implication |

|---|---|---|

| Defined Stereocenters | 0 of 1 potential | Racemic or undefined configuration |

| Piperidine Conformation | Chair forms | Multiple conformational states |

| Fluorenylmethyloxycarbonyl Geometry | Rigid planar system | Restricted rotational freedom |

| Aminomethyl Flexibility | High rotational freedom | Multiple accessible conformations |

The absence of defined stereochemical centers in the available chemical descriptions suggests that synthetic preparations of this compound may produce racemic mixtures or that stereoselective synthesis methods have not been extensively developed for this particular derivative. This stereochemical ambiguity has important implications for applications requiring specific three-dimensional molecular recognition, such as enzyme inhibition studies or receptor binding assays where stereochemical complementarity directly influences biological activity.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires sophisticated analytical techniques capable of resolving the complex structural features present in this molecule. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with particular emphasis on the characteristic fluorenylmethyloxycarbonyl protecting group signals and the piperidine ring system resonances. The fluorene moiety exhibits distinctive aromatic proton signals in the 7-8 parts per million region of proton nuclear magnetic resonance spectra, while the methylene bridge connecting the fluorene system to the carbamate functionality appears as a characteristic multiplet around 4-5 parts per million. The piperidine ring protons generate complex multiplet patterns in the 1-4 parts per million region, with the aminomethyl substituent contributing additional signals that can be diagnostic for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the fluorene aromatic carbons appearing in the 120-140 parts per million region and the carbamate carbonyl carbon resonating around 155-160 parts per million. The piperidine ring carbons exhibit characteristic chemical shifts depending on their proximity to the nitrogen atom and the aminomethyl substituent, providing detailed structural information about the molecular connectivity and substitution patterns. Mass spectrometry analysis typically employs electrospray ionization or chemical ionization techniques to generate molecular ions and characteristic fragmentation patterns that confirm the molecular weight and structural features of the compound.

| Spectroscopic Technique | Key Features | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Fluorene aromatics | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene bridge | 4.0-5.0 ppm |

| ¹H Nuclear Magnetic Resonance | Piperidine protons | 1.0-4.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 155-160 ppm |

| Mass Spectrometry | Molecular ion | 372.9 m/z |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups present in the molecule. The carbamate functionality exhibits distinctive carbonyl stretching vibrations around 1700-1750 reciprocal centimeters, while the fluorene aromatic system contributes characteristic carbon-carbon stretching and carbon-hydrogen bending modes in the fingerprint region below 1500 reciprocal centimeters. The aminomethyl group generates nitrogen-hydrogen stretching vibrations in the 3200-3500 reciprocal centimeters region, though these may be modified by hydrochloride salt formation and hydrogen bonding interactions in the solid state.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXCUFDCDDVCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373394 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-56-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods of 3-Aminomethyl-1-N-Fmoc-piperidine Hydrochloride

General Synthetic Strategy

The synthesis typically involves three major stages:

- Formation of the piperidine ring or procurement of piperidine derivatives.

- Introduction of the aminomethyl substituent at the 3-position of the piperidine ring.

- Attachment of the Fmoc protecting group to the nitrogen atom.

- Conversion to the hydrochloride salt for stability and isolation.

Detailed Synthetic Routes

Formation of N-Aminopiperidine Hydrochloride (Precursor Step)

A relevant precursor, N-aminopiperidine hydrochloride, can be prepared via a patented method involving:

- Reaction of piperidine with urea under reflux at 100–120 °C for 2–8 hours to form N-formylpiperidine.

- Chlorination of N-formylpiperidine at 0–20 °C with chlorine gas for 1–2.5 hours.

- Hofmann rearrangement under alkaline conditions (using 10–20% sodium hydroxide) for 1–2 hours to yield N-aminopiperidine.

- Reaction with concentrated hydrochloric acid to obtain N-aminopiperidine hydrochloride salt.

This method avoids toxic hydrazine derivatives and carcinogenic nitroso compounds, offering mild conditions and high yield.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperidine + Urea, reflux 100–120 °C, 2–8 h | Formation of N-formylpiperidine | Molar ratio piperidine:urea = 1:1.1 |

| 2 | Chlorine gas, 0–20 °C, 1–2.5 h | Chlorination | Solvent: ethanol/water mixture (1:1–4) |

| 3 | NaOH (10–20%), 1–2 h | Hofmann rearrangement | Molar ratio N-formylpiperidine:NaOH = 1:2–6 |

| 4 | Concentrated HCl, pH adjusted to 2–3 | Formation of hydrochloride salt |

Introduction of the Aminomethyl Group and Fmoc Protection

The synthesis of this compound involves:

- Nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 3-position of the piperidine ring.

- Attachment of the Fmoc group by reacting the free amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane or dimethylformamide (DMF).

This step is critical to protect the nitrogen during subsequent peptide synthesis steps.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-Aminomethylpiperidine + Fmoc-Cl + base | Fmoc protection of nitrogen | Solvent: DCM or DMF; base: triethylamine |

| 2 | Acid treatment (HCl) | Formation of hydrochloride salt | Enhances stability and solubility |

Industrial and Laboratory Scale Considerations

- Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

- Solvent systems often include mixtures of ethanol and water or organic solvents like methylene chloride and DMF.

- Purification typically involves filtration, washing with organic solvents, and drying under vacuum.

- Automated solid-phase peptide synthesizers utilize this compound as a building block, requiring high purity and consistent quality.

Analytical Data and Reaction Monitoring

- High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purity, especially in peptide synthesis involving Fmoc-protected intermediates.

- Thin-layer chromatography (TLC) is employed for quick reaction checks.

- NMR and mass spectrometry confirm the structure and molecular weight of intermediates and final products.

Comparative Notes on Protecting Groups and Side Reactions

- The Fmoc group is favored for its mild deprotection conditions (typically 20% piperidine in DMF), but can lead to side reactions such as aspartimide formation under harsh conditions.

- Alternative protecting groups like DNPBS have been reported to suppress side reactions but are less common for this compound.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Fmoc Deprotection Mechanism

The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group. Its removal from 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride involves cleavage under basic conditions, typically using 20% piperidine in aqueous or organic solvents.

Reaction Pathway:

- Base-Induced Cleavage :

- Byproduct Formation :

Kinetic Data:

- Deprotection Efficiency :

Compatibility in Multistep Syntheses

The compound’s stability under diverse reaction conditions enables its use in one-pot, multisegment ligations:

Stability Under Acidic/Basic Conditions:

- Aspartimide Prevention :

a. Piperidine Adduct Formation

- Risk : Base-catalyzed elimination of the Fmoc group can lead to piperidine addition at reactive sites (e.g., dehydroalanine residues) .

- Mitigation : Use of bulky trityl-type protecting groups minimizes elimination .

b. Aspartimide Formation

- Risk : Prolonged exposure to piperidine may cause aspartimide formation in Asp-containing sequences, leading to epimerization .

- Mitigation :

b. Ionic Liquid-Mediated Deprotection

Table 1: Fmoc Deprotection Efficiency Under Various Conditions

| Condition | Time (min) | Conversion (%) | Byproducts | Source |

|---|---|---|---|---|

| 20% piperidine (pH 11) | 7 | 100 | DBF-piperidine | |

| 5% piperazine + 1% DBU (DMF) | 45 | 98 | Negligible | |

| Et₃N in [Bmim][BF₄] | 30 | 99 | None |

Table 2: Stability of Asp/Gly Sequences During Deprotection

| Sequence | Condition | Iso-Asp Formation (%) | Source |

|---|---|---|---|

| Asp–Gly | 20% piperidine (pH 11, 14m) | 0 | |

| Asn–Gly | 20% piperidine (pH 11, 14m) | <1 |

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride lies in its use as a building block in SPPS. This method is favored for producing high-purity peptides efficiently. The Fmoc protection allows for mild deprotection conditions, which are crucial for sensitive amino acids.

Key Advantages:

- Compatibility with Various Conditions: The Fmoc group is stable under various reaction conditions, including the presence of NaNO2, which is often used to generate peptide thioesters from peptide hydrazides .

- High Yield and Purity: The use of this compound in one-pot native chemical ligation (NCL) has been shown to yield high-purity full-length polypeptides efficiently .

Development of Alternative Deprotection Strategies

Research has indicated that alternative bases can be used for Fmoc removal, enhancing the efficiency and sustainability of SPPS. For example:

- 3-(Diethylamino)propylamine has been identified as an effective alternative to piperidine for Fmoc removal, minimizing side products and improving overall yields .

- Piperazine/DBU combinations have also been explored, showing rapid kinetics for complete Fmoc removal while reducing epimerization and aspartimide formation .

Case Study 1: One-Pot NCL Using Fmoc Group

A study demonstrated the successful application of this compound in a one-pot NCL reaction. The researchers reported that by masking the N-terminal cysteine residue with the Fmoc group, they achieved quantitative deprotection and subsequent ligation in the same reaction mixture. This method resulted in high conversion rates and purity levels .

Case Study 2: Sustainable SPPS Approaches

Another research highlighted the shift towards greener methodologies in SPPS by employing alternative bases like DEAPA and piperazine/DBU for Fmoc removal. These alternatives not only improved yields but also reduced environmental impact by minimizing hazardous waste associated with traditional piperidine use .

Comparative Data Table

The following table summarizes various deprotection methods used in conjunction with this compound:

| Deprotection Method | Yield (%) | Epimerization Rate (%) | Side Products |

|---|---|---|---|

| 20% Piperidine | High | Moderate | Common |

| 5% Piperazine + 1% DBU | Very High | Low | Reduced |

| 3-Diethylaminopropylamine | High | Low | Minimal |

Mecanismo De Acción

The mechanism of action of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process . The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding . The deprotection step involves the removal of the Fmoc group, typically using a base such as piperidine, to yield the free amine .

Comparación Con Compuestos Similares

Table 1: Key Features of this compound and Analogues

Key Differences and Unique Properties

Ring System and Conformational Flexibility :

- The piperidine ring in the target compound (6-membered) offers reduced ring strain compared to pyrrolidine (5-membered), enhancing stability in aqueous and organic solvents . Quinuclidine’s rigid bicyclic structure () provides steric hindrance, favoring selective receptor interactions .

Functional Group Impact :

- The Fmoc group distinguishes the target compound by enabling reversible amine protection, critical for stepwise peptide assembly . In contrast, carboxamide () and sulfonamide () groups alter solubility and hydrogen-bonding capacity.

- N-Oxide and trifluoromethyl groups () enhance pyridine derivatives’ electronic properties and metabolic stability, making them suitable for antimicrobial and anticancer applications .

Biological Activity: Chiral compounds like (R)-3-Aminoquinuclidine dihydrochloride () and (S)-1-Methylpiperidin-3-amine dihydrochloride () exhibit enantioselective biological interactions, whereas the target compound’s Fmoc group prioritizes synthetic utility over direct pharmacological activity .

Q & A

Q. What are the key safety protocols for handling and storing 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in laboratory settings?

Methodological Answer:

- Handling Precautions: Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, lab coats). In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation .

- Storage: Store in sealed containers away from ignition sources, with humidity-controlled conditions to prevent hydrolysis of the Fmoc group. Ensure proper ventilation to avoid vapor accumulation .

- Emergency Measures: Use dry chemical extinguishers for fires and consult safety data sheets for spill management .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

- RP-HPLC: Employ a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity. Compare retention times with reference standards .

- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ expected for C₂₁H₂₃N₂O₂·HCl).

- NMR Spectroscopy: Analyze ¹H/¹³C NMR spectra to verify structural integrity (e.g., characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can RP-HPLC methods be optimized to quantify trace impurities in this compound?

Methodological Answer:

- Column Selection: Use a high-resolution C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate (pH 6.5) and methanol .

- Gradient Programming: Apply a linear gradient from 5% to 95% organic phase over 30 minutes to separate polar by-products (e.g., deprotected amines) and non-polar Fmoc-related impurities .

- Validation Parameters: Establish limits of detection (LOD < 0.1%) and recovery rates (90–110%) per ICH guidelines, using spiked samples for accuracy testing .

Q. What strategies minimize by-product formation during Fmoc deprotection of this compound?

Methodological Answer:

- Deprotection Reagents: Use 20% piperidine in DMF for 30 minutes at 25°C to cleave Fmoc efficiently while avoiding overexposure, which can lead to piperidine adducts .

- Temperature Control: Conduct reactions under nitrogen to prevent oxidative degradation. Monitor via TLC (silica gel, 10% MeOH/CH₂Cl₂) to halt the reaction at >95% completion .

- By-Product Mitigation: Add scavengers like HOBt (1-hydroxybenzotriazole) to suppress racemization and aggregation during peptide synthesis .

Q. How to design a stability-indicating method for assessing degradation products under accelerated storage conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Analyze samples weekly via HPLC-MS to identify degradation pathways (e.g., Fmoc cleavage, hydrochloride dissociation) .

- Forced Degradation: Use acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to simulate hydrolysis. Quench reactions with buffer (pH 6.5) before analysis .

- Data Interpretation: Track peak area changes in chromatograms to assign degradation products (e.g., free piperidine at Rt 8.2 min) and validate method specificity .

Q. What synthetic routes improve the yield of this compound while reducing side reactions?

Methodological Answer:

- Stepwise Protection: Start with Boc-protected piperidine, introduce aminomethyl via reductive amination (NaBH₃CN, MeOH), then replace Boc with Fmoc-Cl in DCM .

- Microwave-Assisted Synthesis: Apply 50 W microwave irradiation for 10 minutes during coupling steps to enhance reaction rates and reduce epimerization .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.